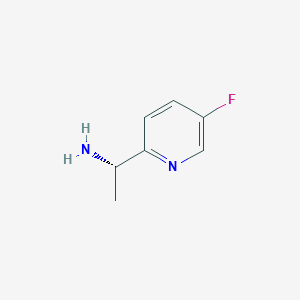

(S)-1-(5-Fluoropyridin-2-yl)ethanamine

Übersicht

Beschreibung

(S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom on the pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable building block in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine typically involves the following steps:

Fluorination of Pyridine Derivatives: The selective fluorination of pyridine derivatives can be achieved using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3).

Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral acids or chromatography techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by chiral resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: Reduction of the compound can lead to the formation of the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups on the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-(5-Fluoropyridin-2-yl)ethanamine is primarily explored for its therapeutic properties, particularly as a selective inhibitor of anaplastic lymphoma kinase (ALK). This receptor tyrosine kinase is implicated in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The compound's ability to inhibit ALK disrupts signaling pathways that promote cell proliferation and survival, making it a valuable candidate for cancer therapy.

Research indicates that this compound exhibits significant biological activities, including:

- Cytotoxicity : In vitro studies have demonstrated potent cytotoxic effects against several cancer cell lines, such as MCF-7 (breast adenocarcinoma) and MEL-8 (melanoma), with effective IC50 values comparable to established chemotherapeutics.

- Apoptosis Induction : Flow cytometry analyses confirm that treatment with this compound leads to increased caspase activity, suggesting that it triggers programmed cell death in cancer cells.

Neuropharmacology

The compound has also been investigated for its potential neuroprotective properties. It may modulate neurotransmitter systems related to mood and cognition, influencing pathways associated with anxiety and depression by affecting serotonin and norepinephrine levels in the brain.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in xenograft models of non-small cell lung cancer. The study reported a significant decrease in tumor volume compared to control groups treated with standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuropharmacology, researchers found that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The results indicated potential applications in treating neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of (S)-1-(5-Fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

®-1-(5-Fluoropyridin-2-yl)ethanamine: The enantiomer of the compound with different stereochemistry.

2-(5-Fluoropyridin-2-yl)ethanamine: A structural isomer with a different substitution pattern on the pyridine ring.

5-Fluoropyridin-2-ylmethanamine: A related compound with a methylene group instead of an ethylamine group.

Uniqueness: (S)-1-(5-Fluoropyridin-2-yl)ethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The compound’s chiral nature and fluorine substitution make it a valuable tool in asymmetric synthesis and drug design.

Biologische Aktivität

(S)-1-(5-Fluoropyridin-2-yl)ethanamine, also known as a fluorinated pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer treatment. This article explores the compound's biological properties, mechanisms of action, and its role as a precursor for drug development.

Chemical Structure and Properties

- Molecular Formula : C₇H₉FN₂

- Molecular Weight : Approximately 138.16 g/mol

- Structure : The compound features a fluorinated pyridine ring and an ethanamine moiety, which contribute to its unique biological interactions.

This compound primarily functions as an intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. The presence of the fluorine atom enhances the compound's binding affinity to specific biological targets, including enzymes and receptors involved in oncogenic signaling pathways. This enhancement is crucial for modulating enzyme activity or receptor interactions, thereby influencing cellular proliferation and survival.

1. Inhibition of ALK Activity

The compound has been studied for its role in inhibiting ALK, a receptor tyrosine kinase implicated in various cancers such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. In preclinical studies, this compound derivatives demonstrated significant potency against ALK, leading to reduced cancer cell proliferation.

2. Selectivity and Blood-Brain Barrier Penetration

The selectivity of this compound for ALK over other kinases is noteworthy. Additionally, its ability to penetrate the blood-brain barrier makes it particularly valuable for targeting central nervous system tumors.

Table 1: Summary of Biological Activities

Case Study: Development of ALK Inhibitors

In a study focusing on the optimization of compounds targeting ALK, this compound was utilized as a key intermediate. Researchers synthesized various derivatives and evaluated their efficacy in inhibiting ALK-mediated signaling pathways. The results indicated that specific modifications to the pyridine ring significantly enhanced potency and selectivity against cancer cell lines expressing mutant ALK variants.

Eigenschaften

IUPAC Name |

(1S)-1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582624 | |

| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-15-7 | |

| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.